2-(Hexadecylthio)ethyl nicotinate
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Overview
Description
3-Pyridinecarboxylic acid, 2-(hexadecylthio)ethyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the third position and an ethyl ester group attached to a hexadecylthio chain at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-(hexadecylthio)ethyl ester typically involves the esterification of 3-pyridinecarboxylic acid with 2-(hexadecylthio)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 2-(hexadecylthio)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
3-Pyridinecarboxylic acid, 2-(hexadecylthio)ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane biology due to its long alkyl chain.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 2-(hexadecylthio)ethyl ester involves its interaction with biological membranes and enzymes. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the ester group can be hydrolyzed to release nicotinic acid, which is known to have various biological effects, including vasodilation and lipid-lowering properties.
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid (3-pyridinecarboxylic acid): A precursor to the ester, known for its role in lipid metabolism.
2-Pyridinecarboxylic acid: Another isomer with different chemical properties and applications.
4-Pyridinecarboxylic acid:
Uniqueness
3-Pyridinecarboxylic acid, 2-(hexadecylthio)ethyl ester is unique due to its combination of a pyridine ring, a carboxylic acid ester, and a long alkyl chain. This structure imparts both hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, and industry.
Properties
CAS No. |
101952-61-8 |
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Molecular Formula |
C24H41NO2S |
Molecular Weight |
407.7 g/mol |
IUPAC Name |
2-hexadecylsulfanylethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C24H41NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-28-21-19-27-24(26)23-17-16-18-25-22-23/h16-18,22H,2-15,19-21H2,1H3 |
InChI Key |
NZPVJPZUSNFEJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCSCCOC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
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